N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

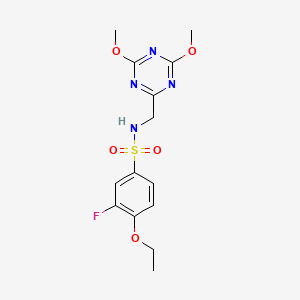

This compound features a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 4-ethoxy-3-fluorobenzenesulfonamide group. The triazine heterocycle is substituted with two methoxy groups at positions 4 and 6, while the benzenesulfonamide moiety includes ethoxy and fluorine substituents at positions 4 and 3, respectively.

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFFXXLDVSPKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is then reacted with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is further reacted with 4-ethoxy-3-fluorobenzenesulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Triazine Ring

The electron-deficient 1,3,5-triazine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. Methoxy groups (-OCH₃) are moderately electron-donating but can participate in displacement under acidic or basic conditions.

Example Reaction:

Replacement of a methoxy group with amines or thiols:

Conditions: Heated in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) .

Hydrolysis of the Sulfonamide Group

The sulfonamide (-SO₂NH₂) group is susceptible to hydrolysis under strong acidic or basic conditions, yielding sulfonic acid and ammonia/amine derivatives.

Example Reaction:

Conditions: Prolonged reflux in 6M HCl or NaOH .

Oxidation of the Methylene Bridge

The -CH₂- linker between the triazine and sulfonamide may oxidize to a carbonyl group (-CO-) under strong oxidizing agents.

Example Reaction:

Conditions: Acidic KMnO₄ or CrO₃ in aqueous medium .

O-Dealkylation of the Ethoxy Group

The ethoxy (-OCH₂CH₃) group on the benzene ring can undergo dealkylation to form a phenolic -OH group.

Example Reaction:

Conditions: Reflux with concentrated HBr (48%) .

Electrophilic Substitution on the Aromatic Ring

The benzene ring’s reactivity is influenced by the electron-withdrawing sulfonamide and fluorine groups, directing electrophiles to the para position relative to the fluorine.

Example Reaction:

Nitration:

Conditions: Nitrating mixture at 0–5°C .

Condensation Reactions via the Sulfonamide NH₂ Group

The primary amine in the sulfonamide may participate in condensation with aldehydes or ketones.

Example Reaction:

Schiff base formation:

Conditions: Reflux in ethanol with catalytic acid .

Stability Under Ambient Conditions

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.

Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Its derivatives are investigated for their pharmacological properties and potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction process.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key Observations :

- Core Heterocycle : The target compound shares the 1,3,5-triazine core with TRI and triflusulfuron-methyl but differs from rimsulfuron (pyrimidine core). Triazine derivatives often exhibit enhanced stability and electronic effects compared to pyrimidines, influencing binding to biological targets .

- Linker Groups : The methylene bridge in the target compound contrasts with the vinyl linker in TRI and the sulfonylurea bridges in rimsulfuron/triflusulfuron. Sulfonylurea linkers are critical for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants, whereas methylene or vinyl linkers may favor antifungal interactions .

- Substituent Effects: Fluorine: The 3-fluoro substituent in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs like TRI . Ethoxy vs. Methoxy: The 4-ethoxy group in the target compound could prolong metabolic stability relative to methoxy groups due to slower oxidative degradation .

Biological Activity

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound features a triazine moiety, which is known for its reactivity and utility in various chemical reactions, particularly in the formation of amides and esters. The general structure can be represented as follows:

where , , , , and denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Synthesis

The synthesis of this compound typically involves the coupling of the triazine derivative with an appropriate amine under controlled conditions. The reaction mechanism generally includes the activation of carboxylic acids facilitated by coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Antimicrobial Activity

Several studies have indicated that compounds containing triazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit bacterial growth effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that triazine derivatives possess anticancer activities through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation by modulating signaling pathways related to cell survival and apoptosis .

Enzyme Inhibition

This compound has been reported to act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in target organisms or cells .

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted by researchers evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., MCF7 for breast cancer), derivatives showed a dose-dependent response in reducing cell viability. The study highlighted that the incorporation of fluorine atoms enhances biological activity due to increased lipophilicity and improved cellular uptake .

Data Tables

Q & A

Q. Advanced

- DFT studies : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the LUMO of the triazine ring is localized on C-2, making it susceptible to nucleophilic attack .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for sulfonamide derivatization .

- Transition state analysis : Use QM/MM methods to assess activation barriers for key steps like triazine ring-opening .

How do substituents on the triazine ring influence biological activity?

Advanced

Structure-activity relationship (SAR) studies on analogs suggest:

| Substituent Position | Group | Effect on Activity | Reference |

|---|---|---|---|

| 4,6-Triazine | Methoxy | Enhances metabolic stability by reducing cytochrome P450 interactions | |

| 2-Triazine | Methyl | Increases steric hindrance, altering binding affinity to target proteins | |

| Sulfonamide aryl | 3-Fluoro, 4-ethoxy | Improves membrane permeability via lipophilicity modulation (logP ~2.5) |

Methodology:

- In vitro assays : Test antimicrobial activity (e.g., MIC against S. aureus) to correlate substituent effects with potency .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., dihydropteroate synthase for sulfonamides) to rationalize SAR trends .

What strategies mitigate side reactions during the sulfonylation step?

Basic

Common issues include hydrolysis of sulfonyl chlorides or undesired N-alkylation. Solutions:

- Controlled reagent addition : Add sulfonyl chloride dropwise to the amine-triazine intermediate at 0–5°C to minimize exothermic side reactions .

- Solvent selection : Use anhydrous dichloromethane or THF to suppress hydrolysis; include molecular sieves for moisture-sensitive steps .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and quench aliquots with aqueous NaHCO3 to detect unreacted starting material .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Methoxy groups on the triazine ring show stability at pH 7.4 but hydrolyze at pH <2 .

- Plasma stability assays : Incubate with human plasma (37°C, 1 hr) and quantify intact compound via HPLC-UV. The 4-ethoxy group on the benzene ring reduces esterase-mediated degradation compared to methyl analogs .

What analytical techniques differentiate polymorphic forms of this compound?

Q. Advanced

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.2°) to identify crystalline vs. amorphous forms .

- Differential scanning calorimetry (DSC) : Detect melting point variations (e.g., Form I: mp 165°C; Form II: mp 158°C) and assess thermodynamic stability .

- Solid-state NMR : Resolve differences in chemical shifts caused by lattice packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.